molecular formula C15H20N2O6S B2559800 Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate CAS No. 474092-54-1

Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate

Cat. No. B2559800
CAS RN: 474092-54-1
M. Wt: 356.39
InChI Key: QPRXUGLMAKBHLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis process involved multiple steps and was characterized by IR, 1H NMR, and single crystal X-ray crystallography .

Scientific Research Applications

Anticancer Activity

Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate exhibits potential anticancer properties. In a study, a related compound (ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate) was synthesized and characterized. It demonstrated in vitro anti-cancer activity against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 . Further research could explore its efficacy against other cancer types.

Thrombin Inhibition

This compound is an essential intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases. Investigating its role in thrombin inhibition and its potential as an anticoagulant could be valuable .

Heterocyclic Chemistry

Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate belongs to the class of heterocyclic compounds. Its synthesis route involves starting from 4-(methylamino)-3-nitrobenzoic acid and proceeding through several steps. Researchers can explore its reactivity, stability, and applications within heterocyclic chemistry .

COX-2 Selectivity

Compounds with phenyl rings containing specific pharmacophore groups play a crucial role in COX-2 selectivity. Investigating whether this compound exhibits COX-2 selectivity could provide insights into its potential as an anti-inflammatory agent .

Benzimidazole Derivatives

Considering its structural features, Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate could serve as a precursor for benzimidazole derivatives. Researchers might explore its reactivity with other reagents to synthesize novel benzimidazole-based compounds .

Future Directions

The future directions for research on “Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of new heterocyclic phosphonic α-amino esters has been a topic of recent research . These compounds could have potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-11(15(19)22-2)16-14(18)12-3-5-13(6-4-12)24(20,21)17-7-9-23-10-8-17/h3-6,11H,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRXUGLMAKBHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate

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